molecular formula C5H9Cl2NO B8521156 N-Isopropyldichloroacetamide

N-Isopropyldichloroacetamide

Cat. No. B8521156
M. Wt: 170.03 g/mol
InChI Key: NUMDJEKBRCXWKQ-UHFFFAOYSA-N
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Patent
US04670593

Procedure details

Dichloroacetyl chloride, 442.5 grams (3.0 mole), was dissolved in a flask containing 900 milliliters of methylene chloride and the solution cooled to 0° C. in an ice/acetone bath. 354 grams (5.98 mole) of isopropyl amine was added dropwise with vigorous stirring and the addition rate was adjusted to maintain the reaction temperature below 5° C. When the addition was complete, the mixture was allowed to stir at ambient temperature for one hour then washed with 2×500 milliliters water, the organic phase separated, dried over magnesium sulfate and stripped of solvent at reduced pressure giving 499 grams (98% yield) of the desired product, a white solid, m.p. 45°-48° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:6])[C:3](Cl)=[O:4].[CH:7]([NH2:10])([CH3:9])[CH3:8]>C(Cl)Cl>[CH:7]([NH:10][C:3](=[O:4])[CH:2]([Cl:6])[Cl:1])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Two
Name
Quantity
354 g
Type
reactant
Smiles
C(C)(C)N
Step Three
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 5° C
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
to stir at ambient temperature for one hour
Duration
1 h
WASH
Type
WASH
Details
then washed with 2×500 milliliters water
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(C(Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 499 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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